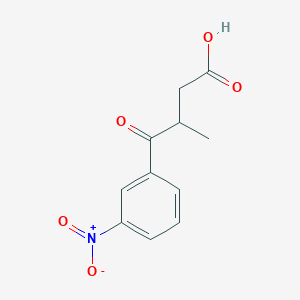

3-m-Nitrobenzoyl butyric acid

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-m-Nitrobenzoyl butyric acid is a useful research compound. Its molecular formula is C11H11NO5 and its molecular weight is 237.21 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

化学反应分析

Reactions at the Carboxylic Acid Moiety

The butyric acid chain participates in classic carboxylic acid transformations:

Esterification

Reaction with alcohols under acidic or coupling agent conditions yields esters. For example:

-

Methyl ester synthesis :

$$ \text{C}{11}\text{H}{11}\text{NO}_5 + \text{CH}_3\text{OH} \xrightarrow{\text{H}2\text{SO}4} \text{C}{12}\text{H}{13}\text{NO}_5 + \text{H}_2\text{O} $$

Yields >95% under reflux in methanol with catalytic sulfuric acid .

Salt Formation

Reacts with bases (e.g., NaOH, NaHCO₃) to form water-soluble carboxylates:

$$ \text{C}{11}\text{H}{11}\text{NO}5 + \text{NaOH} \rightarrow \text{C}{11}\text{H}_{10}\text{NO}_5\text{Na} + \text{H}_2\text{O} $$

Used in purification via aqueous extraction .

Nitro Group Transformations

The meta-nitro group undergoes reduction and hydrogenation:

Catalytic Hydrogenation

$$ \text{-NO}_2 \xrightarrow{\text{H}_2/\text{Pd-C}} \text{-NH}_2 $$

Produces 3-aminobenzoyl butyric acid in ethanol at 25°C (yield: 85–90%) .

| Condition | Product | Yield | Reference |

|---|---|---|---|

| H₂ (1 atm), Pd-C | 3-Aminobenzoyl butyric acid | 88% |

Selective Reduction

Nitro groups can be selectively reduced in the presence of other reducible functionalities (e.g., esters) using SnCl₂/HCl .

Electrophilic Aromatic Substitution

The electron-withdrawing nitro group deactivates the benzene ring, directing incoming electrophiles to the para position relative to itself:

Nitration

Further nitration under mixed acid (HNO₃/H₂SO₄) at 0–5°C produces 3-nitro-5-nitrobenzoyl butyric acid as a minor product (yield: <5%) due to steric and electronic hindrance .

Oxidative Lactonization

In the presence of DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone), the butyric acid chain undergoes intramolecular cyclization to form a γ-lactone:

$$ \text{C}{11}\text{H}{11}\text{NO}_5 \xrightarrow{\text{DDQ, MnO}2} \text{C}{11}\text{H}_9\text{NO}_4 + \text{H}_2\text{O} $$

Mechanism involves hydride transfer to DDQ, generating a carbocation intermediate that cyclizes .

| Oxidant | Solvent | Temperature | Yield |

|---|---|---|---|

| DDQ/MnO₂ | CH₂Cl₂ | 25°C | 72% |

Pharmaceutical Intermediates

常见问题

Basic Questions

Q. What synthetic methodologies are commonly employed for the preparation of 3-m-Nitrobenzoyl butyric acid?

Synthesis typically involves coupling reactions between nitrobenzoic acid derivatives and butyric acid precursors. For example:

- Esterification : Reacting 3-nitrobenzoic acid with butyric acid chloride under anhydrous conditions, using catalysts like DMAP (4-dimethylaminopyridine) or HOBt (hydroxybenzotriazole) to enhance reactivity.

- Protection-Deprotection Strategies : Protecting the carboxylic acid group of 3-nitrobenzoic acid with tert-butyl groups before coupling, followed by deprotection under acidic conditions.

- Microbial Synthesis : Engineered E. coli strains with optimized plasmid copy numbers (e.g., pQE30 for high copy) can express thioesterases to catalyze butyryl-ACP hydrolysis, though adaptation for nitrobenzoyl derivatives requires tailored acyl carriers .

Key Considerations :

- Monitor reaction progress via TLC or HPLC.

- Purify intermediates using column chromatography (silica gel, ethyl acetate/hexane eluent).

Q. Which spectroscopic techniques are critical for characterizing 3-m-Nitrobenzoyl butyric acid?

- IR Spectroscopy : Identifies functional groups (e.g., nitro [~1520 cm⁻¹], carbonyl [~1700 cm⁻¹]). Use KBr pellets and compare to reference spectra .

- NMR (¹H and ¹³C) : Assigns proton environments (e.g., aromatic protons at δ 7.5–8.5 ppm) and carbon backbone. Deuterated DMSO or CDCl₃ are common solvents.

- Mass Spectrometry (MS) : Confirms molecular weight via ESI-MS or MALDI-TOF. Expected [M+H]⁺ for C₁₁H₁₁NO₅: 254.07.

Data Validation : Cross-check with computational predictions (e.g., QSPR models) to resolve ambiguities .

Q. What purification strategies are effective for isolating 3-m-Nitrobenzoyl butyric acid?

- Liquid-Liquid Extraction : Use ethyl heptanoate as a solvent for phase separation at 298.15 K, optimizing distribution coefficients (log D ≈ 1.2–1.5) .

- Crystallization : Recrystallize from ethanol/water mixtures (70:30 v/v) at low temperatures (4°C).

- Chromatography : Employ reverse-phase HPLC (C18 column, acetonitrile/water gradient).

Advanced Research Questions

Q. How can researchers optimize microbial synthesis yields of 3-m-Nitrobenzoyl butyric acid?

- Plasmid Copy Number : High-copy plasmids (e.g., pQE30) enhance thioesterase expression but may cause toxicity. Balance with inducible promoters (e.g., araBAD) .

- Strain Engineering : Incorporate nitroreductase-deficient E. coli strains to prevent unwanted reduction of the nitro group.

- Fed-Batch Fermentation : Maintain dissolved oxygen >30% and pH 6.8–7.2 to sustain cell viability.

Example Optimization Table :

| Plasmid Type | Thioesterase | Butyric Acid Titer (g/L) |

|---|---|---|

| pQE30 (High) | TesAT | 12.5 ± 1.2 |

| pZA31mcs (Medium) | TesBF | 8.3 ± 0.9 |

| pZS21mcs (Low) | TesBT | 2.1 ± 0.5 |

| Data adapted from engineered E. coli studies . |

Q. How should contradictions in spectroscopic data be resolved during structural elucidation?

- Multi-Technique Validation : Combine IR, NMR, and X-ray crystallography. For example, conflicting carbonyl peaks in IR may arise from polymorphism—confirm via XRD .

- Computational Cross-Checking : Use SMILES strings (e.g.,

O=C(O)CCC(=O)C1=CC=CC(=C1)[N+](=O)[O-]) to generate in silico spectra via tools like Gaussian or ADF . - Isotopic Labeling : Introduce ¹³C labels at suspected sites to track coupling patterns in NMR.

Q. What computational approaches predict the physicochemical properties of 3-m-Nitrobenzoyl butyric acid?

- QSPR Models : Correlate molecular descriptors (e.g., log P, polar surface area) with solubility and bioavailability. For example, predict log P ≈ 2.1 using Molinspiration .

- Molecular Dynamics (MD) : Simulate stability in aqueous solutions (AMBER or GROMACS force fields).

- Docking Studies : Assess binding affinity to target enzymes (e.g., acyltransferases) using AutoDock Vina.

Q. What safety protocols are critical for handling 3-m-Nitrobenzoyl butyric acid in laboratories?

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation of dust .

- Storage : Keep in airtight containers at 20°C, away from oxidizing agents.

- Spill Management : Neutralize with sodium bicarbonate and adsorb using vermiculite.

Q. Data Contradiction Analysis

Q. Why might microbial synthesis yields vary significantly across studies?

- Strain-Specific Metabolism : Differences in endogenous acyl-ACP pools or competing pathways (e.g., β-oxidation) reduce precursor availability .

- Analytical Variability : HPLC calibration errors or column degradation can misreport titers. Validate with internal standards (e.g., 2-ethylbutyric acid).

属性

分子式 |

C11H11NO5 |

|---|---|

分子量 |

237.21 g/mol |

IUPAC 名称 |

3-methyl-4-(3-nitrophenyl)-4-oxobutanoic acid |

InChI |

InChI=1S/C11H11NO5/c1-7(5-10(13)14)11(15)8-3-2-4-9(6-8)12(16)17/h2-4,6-7H,5H2,1H3,(H,13,14) |

InChI 键 |

PBSHUUOWSKHHSP-UHFFFAOYSA-N |

规范 SMILES |

CC(CC(=O)O)C(=O)C1=CC(=CC=C1)[N+](=O)[O-] |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。